(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyrazole, sulfonyl, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole: This step involves the reaction of 3,5-dimethylpyrazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the sulfonyl derivative: The resulting pyrazole derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Coupling with tetrahydroisoquinoline: Finally, the sulfonyl derivative is coupled with tetrahydroisoquinoline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzoyl ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Sulfide derivatives are common products.
Substitution: Substituted sulfonyl derivatives are typically formed.
Scientific Research Applications
2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Sulfonyl derivatives: These compounds are widely used in medicinal chemistry for their stability and reactivity.
Properties
Molecular Formula |
C23H25N3O5S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N3O5S/c1-15-22(32(28,29)25-12-11-17-7-5-6-8-19(17)14-25)16(2)26(24-15)23(27)18-9-10-20(30-3)21(13-18)31-4/h5-10,13H,11-12,14H2,1-4H3 |
InChI Key |
PEAKYSKHNCLJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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